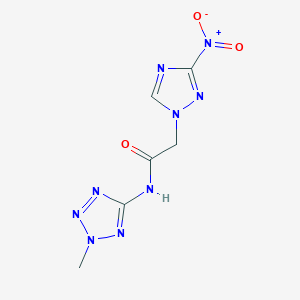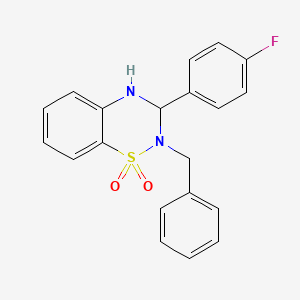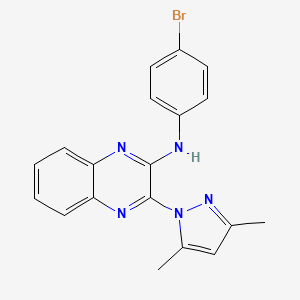![molecular formula C22H30N2O3 B14945807 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common synthetic routes include:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often employed to link the benzodioxole moiety to the piperazine ring.
Cyclopropanation reactions: The cyclopropyl group is introduced through cyclopropanation reactions, which may involve reagents like diazo compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzodioxole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens and alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H30N2O3 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)11-17-20(22(17,3)4)21(25)24-9-7-23(8-10-24)13-16-5-6-18-19(12-16)27-14-26-18/h5-6,11-12,17,20H,7-10,13-14H2,1-4H3 |
InChI-Schlüssel |
BWRQVEGWXKZAAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)
![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)



